2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-8-9-19(24)23(22-16)12-13-6-4-5-7-15(13)21/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXURZSTLLMZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the chlorophenyl and trimethoxyphenyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the pyridazinone core. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and trimethoxyphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Pyridazinone Derivatives
describes 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h). These share the pyridazinone core but differ in substituents:
- Position 2: Alkyl or aryl groups (e.g., methyl, benzyl) vs. the target compound’s (2-chlorophenyl)methyl.
- Position 6 : A simple phenyl group vs. the target’s 3,4,5-trimethoxyphenyl. The latter’s methoxy groups are critical for π-π stacking and hydrogen bonding in biological targets, suggesting enhanced anticancer activity compared to phenyl-substituted analogs .
Table 1: Key Differences in Pyridazinone Derivatives
Pyrimidine Derivatives with Trimethoxyphenyl Groups
highlights pyrimidine-5-carbonitrile derivatives bearing 3,4,5-trimethoxyphenyl groups. For example:
- 4-((5-aminothiophen-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (89.3% yield).
Key Comparisons :
- Core Structure: Pyrimidine vs. dihydropyridazinone. Pyrimidines are more rigid and planar, favoring DNA intercalation, whereas dihydropyridazinones offer conformational flexibility for binding to enzymes like phosphodiesterases.
- Trimethoxyphenyl Role : Both classes utilize this group for tubulin-binding activity, but the pyrimidine derivatives’ thioether substituents may improve metabolic stability compared to the target compound’s chlorophenylmethyl group .
Dihydropyridazinones with Chlorophenyl Substituents
describes 2-(2-aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one (CAS: 2098138-71-5), which shares the dihydropyridazinone core and 2-chlorophenyl group but differs in substituents:
Benzothiazole and Tetrahydrofuran Derivatives
cites L659989, a tetrahydrofuran derivative with a 3,4,5-trimethoxyphenyl group. While structurally distinct, the trimethoxyphenyl moiety suggests shared mechanisms (e.g., antiproliferative effects). The dihydropyridazinone core in the target compound may offer superior metabolic stability compared to L659989’s oxygen-rich tetrahydrofuran ring, which is prone to oxidative metabolism .
includes N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide, highlighting the prevalence of trimethoxyphenyl in diverse scaffolds. The acetamide linker in this compound vs. the dihydropyridazinone core in the target may influence target selectivity (e.g., kinase vs. tubulin binding) .
Biological Activity
The compound 2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one (CAS Number: 538320-12-6) belongs to the class of pyridazinones, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 455.9 g/mol. The structure features a chlorophenyl group and a trimethoxyphenyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN5O4 |
| Molecular Weight | 455.9 g/mol |
| CAS Number | 538320-12-6 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Cardiotonic Effects : Research indicates possible cardiotonic effects, which could be beneficial in treating cardiovascular diseases.
Research Findings and Case Studies
Several studies have investigated the biological activities of pyridazinone derivatives similar to this compound. Below are some notable findings:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various pyridazinone derivatives and found that compounds with similar structures demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanisms : Research conducted by Smith et al. (2021) highlighted that certain pyridazinones could effectively reduce inflammation in animal models by downregulating pro-inflammatory cytokines .
- Cardiovascular Studies : A recent investigation into the cardiotonic properties of pyridazinone derivatives revealed that some compounds could enhance cardiac contractility without significant side effects .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-(4-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one | Antimicrobial and anti-inflammatory properties |
| 5-Chloro-6-phenylpyridazin-3(2H)-one | Exhibits antifungal activity |
| 4,5-Dichloro-2-(2-chlorobenzyl)-3(2H)-pyridazinone | Known for anti-inflammatory effects |
Q & A
Q. How can researchers identify novel molecular targets for this compound?
- Methodological Answer :
- Affinity Proteomics : Employ pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS for protein identification .
- CRISPR-Cas9 Screening : Use genome-wide knockout libraries to identify sensitized pathways in cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
